molecular formula C7H4BrClN2 B2812721 7-Bromo-3-chloro-imidazo[1,2-a]pyridine CAS No. 1019026-31-3

7-Bromo-3-chloro-imidazo[1,2-a]pyridine

Cat. No.: B2812721
CAS No.: 1019026-31-3
M. Wt: 231.48
InChI Key: UGYCLDRNWUACJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular formula of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is CHBrClN2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized via various radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Scientific Research Applications

Transition-Metal-Free Halogenation

Junxuan Li et al. (2018) described a transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source. This method efficiently forms C–Cl or C–Br bonds, subsequently transformed into imidazo[1,2-a]pyridine core π-systems through Suzuki–Miyaura reactions, highlighting a synthetic pathway for compounds like 7-Bromo-3-chloro-imidazo[1,2-a]pyridine (Li et al., 2018).

Corrosion Inhibition

A. Saady et al. (2021) evaluated the inhibitory performance of novel imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating the potential of bromo and chloro-substituted imidazo[1,2-a]pyridines in protecting industrial materials (Saady et al., 2021).

Copper-Mediated Aerobic Oxidative Synthesis

Xiaoqiang Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines via copper-mediated aerobic oxidative coupling. This process is noteworthy for its mild conditions and functional group tolerance, making it a valuable tool for synthesizing derivatives of this compound (Zhou et al., 2016).

Optical Properties and Computational Analysis

S. D. Jadhav et al. (2018) investigated the effects of substituents on the linear and nonlinear optical properties of imidazo[1,2-a]pyridines. Their work, focusing on donor-π-acceptor groups, provides insights into the electronic structure and potential optical applications of these compounds, relevant for derivatives such as this compound (Jadhav et al., 2018).

Pharmacological Properties

C. Enguehard-Gueiffier and A. Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, highlighting the scaffold's significance in medicinal chemistry. Their discussion on enzyme inhibitors, receptor ligands, and anti-infectious agents underscores the compound's potential in drug development and pharmacological research (Enguehard-Gueiffier & Gueiffier, 2007).

Safety and Hazards

While the specific safety and hazards for 7-Bromo-3-chloro-imidazo[1,2-a]pyridine are not mentioned in the sources, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating their potential in drug discovery research for infectious diseases.

Properties

IUPAC Name

7-bromo-3-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYCLDRNWUACJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.